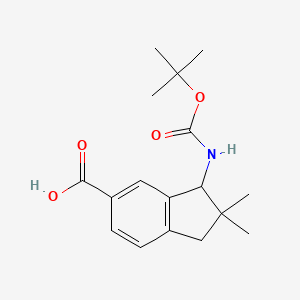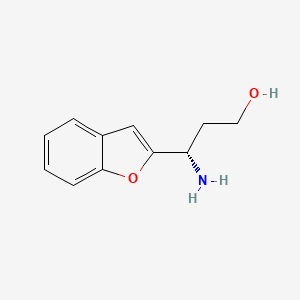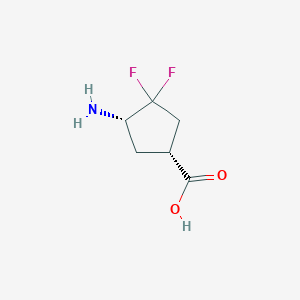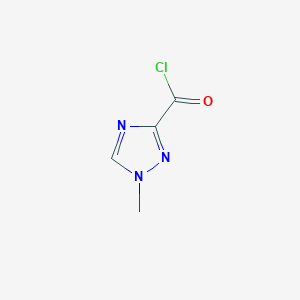
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid+SOCl2→1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride+SO2+HCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: It can be reduced to 1-methyl-1H-1,2,4-triazole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Amides, Esters, Thioesters: Formed through substitution reactions
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Formed through hydrolysis
1-Methyl-1H-1,2,4-triazole-3-methanol: Formed through reduction
科学研究应用
Chemistry: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. It helps in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties. Its derivatives are investigated for their ability to inhibit specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and polymers. It is also employed in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carbonyl chloride involves its ability to acylate nucleophilic sites on target molecules. The compound reacts with nucleophiles, such as amino groups in proteins or peptides, forming stable amide bonds. This modification can alter the biological activity of the target molecule, leading to changes in enzyme activity, protein-protein interactions, or receptor binding.
相似化合物的比较
- 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-Methyl-1H-1,2,4-triazole-3-methanol
- 1,2,4-Triazole-3-carbonyl chloride
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is unique due to its specific reactivity and ability to form stable amide bonds with nucleophiles. This property makes it a valuable intermediate in organic synthesis and a useful tool in biological research. Its derivatives exhibit diverse biological activities, making it a versatile compound in medicinal chemistry.
属性
分子式 |
C4H4ClN3O |
|---|---|
分子量 |
145.55 g/mol |
IUPAC 名称 |
1-methyl-1,2,4-triazole-3-carbonyl chloride |
InChI |
InChI=1S/C4H4ClN3O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3 |
InChI 键 |
PVQRHUVRWQFGSG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=N1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)


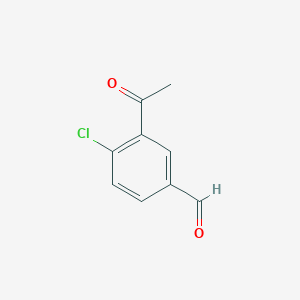
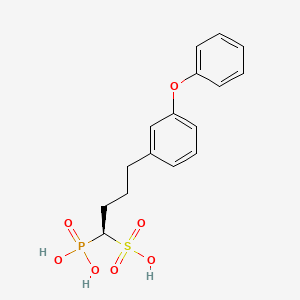
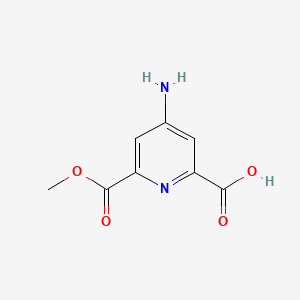

![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)

